molecular formula C13H25BO B14661749 Methyl bis(2-methylcyclopentyl)borinate CAS No. 43209-71-8

Methyl bis(2-methylcyclopentyl)borinate

Cat. No.: B14661749
CAS No.: 43209-71-8
M. Wt: 208.15 g/mol
InChI Key: OWWJUATXBIESHJ-UHFFFAOYSA-N
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Description

Methyl bis(2-methylcyclopentyl)borinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron, which imparts distinct reactivity patterns and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bis(2-methylcyclopentyl)borinate typically involves the reaction of boronic acids with cyclopentyl derivatives. One common method is the reaction of 2-methylcyclopentylboronic acid with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired borinate ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems and advanced purification techniques to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl bis(2-methylcyclopentyl)borinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl bis(2-methylcyclopentyl)borinate involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. The pathways involved often include transmetalation and oxidative addition, particularly in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Bis(pinacolato)diboron

Comparison

Methyl bis(2-methylcyclopentyl)borinate is unique due to its specific cyclopentyl structure, which imparts different steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other boron compounds may not be as effective .

Properties

CAS No.

43209-71-8

Molecular Formula

C13H25BO

Molecular Weight

208.15 g/mol

IUPAC Name

methoxy-bis(2-methylcyclopentyl)borane

InChI

InChI=1S/C13H25BO/c1-10-6-4-8-12(10)14(15-3)13-9-5-7-11(13)2/h10-13H,4-9H2,1-3H3

InChI Key

OWWJUATXBIESHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCC1C)(C2CCCC2C)OC

Origin of Product

United States

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